ethyl (4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Indole and thiazole are both heterocyclic compounds, which are compounds that contain rings made of at least two different elements. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole, on the other hand, is a five-membered ring containing both sulfur and nitrogen .
Synthesis Analysis
The synthesis of compounds containing indole and thiazole groups can involve various methods. For instance, indole can be synthesized through the Fischer indole synthesis, a chemical reaction that produces the indole ring from phenylhydrazine and an aldehyde or ketone . Thiazole can be synthesized through the reaction of α-haloketones and thioamides .Molecular Structure Analysis
The molecular structure of indole and thiazole compounds can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectroscopy .Chemical Reactions Analysis
Indole and thiazole compounds can undergo various chemical reactions. For example, indole is known to react with electrophiles at the C3 position, a reaction used in the synthesis of many important compounds . Thiazole, being a part of the azole class, can act as a ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of indole and thiazole compounds depend on their specific structures. For example, indole is a solid at room temperature with a strong, unpleasant odor. It is soluble in alcohol, ether, and chloroform, but only slightly soluble in water . Thiazole is a colorless liquid with a pyridine-like odor and is soluble in water .Scientific Research Applications
Synthesis Techniques and Chemical Transformations
The synthesis of thiazole derivatives is a significant area of interest due to their potential in pharmaceutical development and material science. For example, the synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates under liquid-liquid phase transfer catalysis showcases the creation of thiazole carbamates using ethyl chlorocarbamate, highlighting the methodology's efficiency and high yield (Chai Lan-qin & Wang Xi-cun, 2004). Similarly, the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various substituted thiazolo[5,4-c]pyridine-7-carboxylates reveals the versatility of thiazole compounds in synthesizing heterocyclic structures (A. Albreht et al., 2009).
Anticancer and Antimicrobial Applications
Thiazole derivatives have been explored for their potential anticancer properties. The synthesis of compounds such as ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates and their evaluation against cultured L1210 cells and P388 leukemia in mice highlight the antimitotic and cytotoxic activities of thiazole carbamates, presenting a promising avenue for anticancer agent development (C. Temple et al., 1983). Moreover, the antiamoebic activity and cytotoxicity evaluation of thiazole derivatives, like ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, against Acanthamoeba polyphaga, suggest their potential as amoebicidal agents (A. Shirai et al., 2013).
Environmental and Photocatalytic Studies
Investigations into the environmental behavior of UV filters, including ethyl-4-aminobenzoate, a structurally similar compound to the one , underline the importance of understanding the photodegradation and environmental fate of chemical substances. These studies provide insights into the environmental impact and degradation pathways of chemical compounds, which are crucial for assessing their safety and ecological effects (A. J. Li et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
The study of indole and thiazole compounds is a vibrant field with many potential applications in medicine, agriculture, and materials science. Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their use in the design of new drugs and materials .
Properties
IUPAC Name |
ethyl N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-2-25-18(24)22-17-21-13(11-26-17)9-16(23)19-8-7-12-10-20-15-6-4-3-5-14(12)15/h3-6,10-11,20H,2,7-9H2,1H3,(H,19,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSDPQJIPNEVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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